Lyngbyabellin C
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Overview
Description
Lyngbyabellin C is a natural product found in Bacteria, Lyngbya, and Cyanobacterium with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Enantioselective Total Synthesis : The first total synthesis of lyngbyabellin M, a related compound, was achieved, providing insights into the synthetic pathways of lyngbyabellins (Pirovani et al., 2015).
- Structural Determination and Biological Activity : Lyngbyabellin A, structurally related to lyngbyabellin C, was isolated from Lyngbya majuscula, revealing significant cytotoxic properties and aiding in understanding the structure-activity relationships of lyngbyabellins (Luesch et al., 2000).
Cytotoxicity and Biological Effects
- Cytotoxic Macrolide : this compound, identified from marine cyanobacterium Lyngbya sp., is a cytotoxic macrolide, contributing to the understanding of the therapeutic potential of lyngbyabellins (Luesch et al., 2002).
- Antifungal and Toxic Properties : Lyngbyabellin B, closely related to this compound, has shown potent antifungal and toxic properties, demonstrating the potential of lyngbyabellins in developing new antifungal agents (Milligan et al., 2000).
Potential Therapeutic Applications
- Cytotoxicity to Cancer Cell Lines : Various lyngbyabellins, including this compound, have been shown to possess cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Han et al., 2005).
- Actin Filament Stabilization : this compound was identified as an actin filament stabilizer, a property that could be valuable in researching cell biology and developing drugs targeting the cytoskeleton (Sumiya et al., 2011).
properties
Molecular Formula |
C24H30Cl2N2O8S2 |
---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
12-(4,4-dichloropentyl)-5-hydroxy-16-(2-hydroxybutan-2-yl)-13-methyl-3,11,15-trioxa-7,18-dithia-20,21-diazatricyclo[15.2.1.16,9]henicosa-1(19),6(21),8,17(20)-tetraene-2,10,14-trione |
InChI |
InChI=1S/C24H30Cl2N2O8S2/c1-5-23(3,33)17-19-28-13(10-38-19)21(31)34-9-15(29)18-27-14(11-37-18)22(32)35-16(12(2)20(30)36-17)7-6-8-24(4,25)26/h10-12,15-17,29,33H,5-9H2,1-4H3 |
InChI Key |
OVRPLXYGNATYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1C2=NC(=CS2)C(=O)OCC(C3=NC(=CS3)C(=O)OC(C(C(=O)O1)C)CCCC(C)(Cl)Cl)O)O |
synonyms |
lyngbyabellin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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